![molecular formula C19H21NO4 B2877695 [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate CAS No. 1794841-43-2](/img/structure/B2877695.png)
[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate” is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.38. It is derived from 2-Methoxy-5-methylaniline, an aromatic amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-5-methylaniline, a component of the compound, include a melting point of 50-52 °C (lit.), a boiling point of 235 °C (lit.), a vapor density of 4.7 (vs air), and a vapor pressure of 2.6Pa at 20℃ . It is slightly soluble in hot water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The research into compounds with similar structures to "[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate" often explores innovative synthetic routes and chemical transformations. For instance, studies on the synthesis of 1,3-terphenyls from aryl ketones highlight novel synthons for creating complex aromatic compounds, demonstrating the versatility of related chemical frameworks in facilitating ring transformation reactions and enabling the synthesis of symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). Another study investigates palladium-catalyzed α-oxidation of aromatic ketones, leading to various 2-(2-methylphenyl)-2-oxoethyl acetates, showcasing the applicability of similar compounds in organic synthesis and the exploration of their chemical behaviors (Chen et al., 2016).
Crystallography and Material Science
Research on isochroman derivatives, which share some structural similarities, emphasizes their crystallization behaviors and potential applications in material science. The study of their tendency to crystallize in chiral space groups could inform the development of novel materials with specific optical properties (Palusiak et al., 2004). This area of research is crucial for advancing the understanding of molecular packing and its implications for material characteristics.
Biological Applications and Drug Design
Although specific information related to the biological applications of "[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate" was not found, studies on structurally related compounds offer insights into potential biological activities and applications in drug design. The synthesis and investigation of novel compounds for their inhibitory activity against enzymes or receptors could be relevant. For example, the design, synthesis, and evaluation of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors illustrate how similar compounds could be tailored for therapeutic purposes, addressing the need for novel drugs in treating diabetic complications (Ali et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-4-7-15(8-5-13)11-19(22)24-12-18(21)20-16-10-14(2)6-9-17(16)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOUTPIWQGONCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





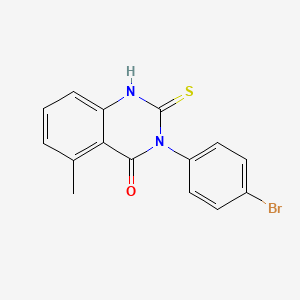
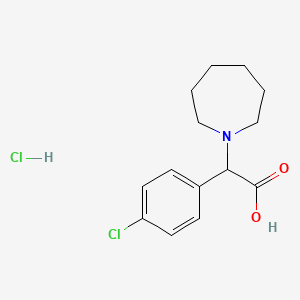
![Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)
![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877621.png)
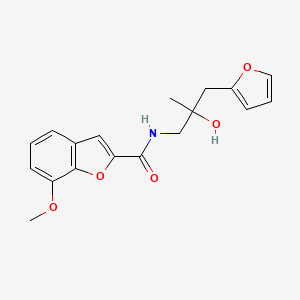
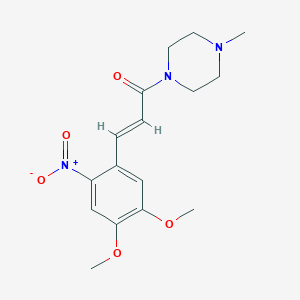
![N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2877624.png)
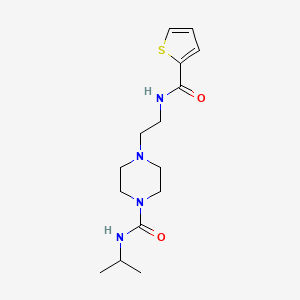

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)